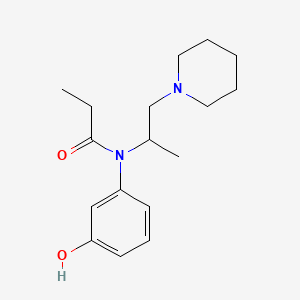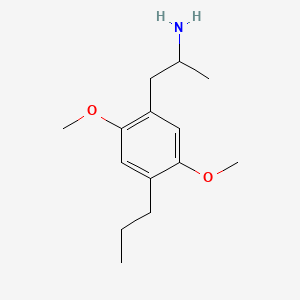
2,5-Dimethoxy-4-propylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-propylamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and is known for its potent psychoactive effects, including alterations in thought processes and visual distortions . The compound is also referred to as DOPR and has been described as a "heavy-duty psychedelic" .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-propylamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with propylamine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like anhydrous ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include stringent purification steps to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions: 2,5-Dimethoxy-4-propylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of 2,5-Dimethoxy-4-propylamphetamine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychoactive effects. The molecular pathways involved include the modulation of serotonin and dopamine signaling .
相似化合物的比较
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects, DOM is structurally similar but has a methyl group instead of a propyl group.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group and exhibits similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): DOI is another related compound with an iodine substituent, known for its strong hallucinogenic effects.
Uniqueness: 2,5-Dimethoxy-4-propylamphetamine is unique due to its specific propyl substitution, which contributes to its distinct pharmacological profile and potency compared to other similar compounds .
属性
CAS 编号 |
63779-88-4 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |
InChI 键 |
UEEAUFJYLUJWQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


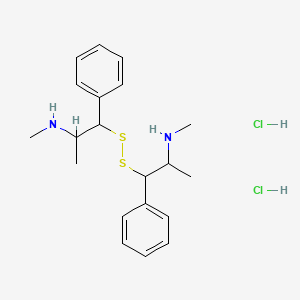
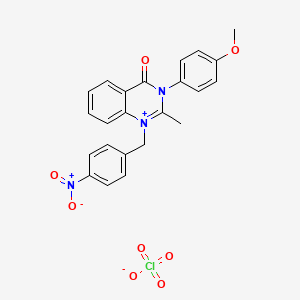
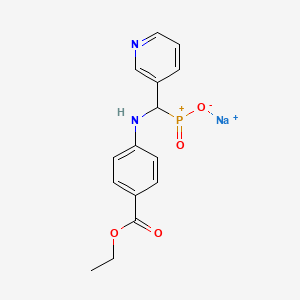
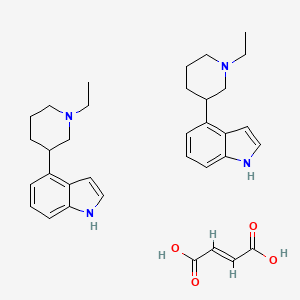
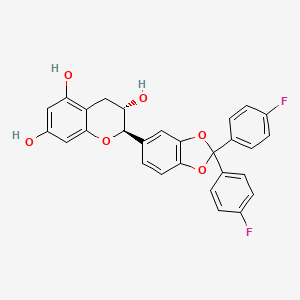
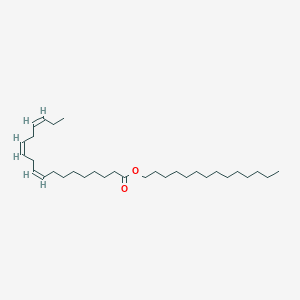

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

